

# An In-depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-7-fluoroindolin-2-one

Cat. No.: B2895169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Bromo-7-fluoroindolin-2-one**, a halogenated indolin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors. The strategic placement of bromine and fluorine atoms on this scaffold offers unique opportunities for modulating physicochemical properties and exploring novel chemical space. This document details the chemical identity, a plausible synthetic route, expected analytical and spectroscopic properties, potential applications in drug development, and essential safety and handling protocols for this compound.

## Chemical Identity and Physicochemical Properties

**4-Bromo-7-fluoroindolin-2-one** is a substituted oxindole. The presence of both a bromine and a fluorine atom on the aromatic ring is anticipated to influence its reactivity and biological activity.

While some supplier discrepancies exist, the most commonly cited Chemical Abstracts Service (CAS) number for **4-Bromo-7-fluoroindolin-2-one** is 1260903-30-7.<sup>[1]</sup> This identifier is crucial for accurate sourcing and regulatory compliance.

Table 1: Physicochemical Properties of **4-Bromo-7-fluoroindolin-2-one**

Property	Value	Source
CAS Number	1260903-30-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFNO	<a href="#">[1]</a>
Molecular Weight	230.03 g/mol	<a href="#">[1]</a>
Appearance	Expected to be a solid	General knowledge
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	General knowledge
Storage	Store in a cool, dry, dark place. Keep sealed to prevent degradation.	<a href="#">[1]</a>

## Synthesis and Mechanistic Insights

A specific, peer-reviewed synthesis protocol for **4-Bromo-7-fluoroindolin-2-one** is not readily available in the public domain. However, based on established methodologies for the synthesis of substituted indolin-2-ones, a plausible synthetic route can be proposed. The following workflow is based on the well-known Gassman indole synthesis, adapted for the creation of the oxindole core.

## Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Bromo-7-fluoroindolin-2-one**.

## Step-by-Step Methodology and Rationale

- **N-Chlorination of 2-Bromo-5-fluoroaniline:** The synthesis would commence with the N-chlorination of 2-bromo-5-fluoroaniline using a mild chlorinating agent like tert-butyl hypochlorite. This step is crucial for activating the aniline for subsequent nucleophilic attack. The choice of a non-acidic chlorinating agent prevents unwanted side reactions on the electron-rich aromatic ring.
- **Reaction with Diethyl Malonate:** The resulting N-chloroaniline is then reacted with a carbanion generated from diethyl malonate using a base such as sodium ethoxide. This is a key carbon-carbon bond-forming step, establishing the backbone of the indolin-2-one ring system.
- **Hydrolysis and Decarboxylation:** The diester intermediate is subjected to acidic hydrolysis to yield the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 2-((2-bromo-5-fluorophenyl)amino)acetic acid.

- Intramolecular Friedel-Crafts Acylation (Cyclization): The final step involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to effect cyclization and form the desired **4-Bromo-7-fluoroindolin-2-one**.

This proposed pathway is a robust and well-documented approach for the synthesis of various oxindole derivatives.<sup>[3][4]</sup>

## Analytical and Spectroscopic Characterization

While specific, published spectra for **4-Bromo-7-fluoroindolin-2-one** are not available, its structure can be confirmed using a combination of standard analytical techniques. The expected spectroscopic data, based on the analysis of similar halogenated indolin-2-ones, are summarized below.<sup>[5]</sup>

Table 2: Predicted Spectroscopic Data for **4-Bromo-7-fluoroindolin-2-one**

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons will appear as doublets or triplets in the range of $\delta$ 6.5-8.0 ppm. The methylene protons (C3-H) will likely appear as a singlet around $\delta$ 3.5-4.0 ppm. The N-H proton will be a broad singlet, typically downfield ( $> \delta$ 8.0 ppm).
<sup>13</sup> C NMR	The carbonyl carbon (C2) will be the most downfield signal, expected around $\delta$ 170-180 ppm. Aromatic carbons will appear in the range of $\delta$ 110-150 ppm, with carbons attached to fluorine showing characteristic C-F coupling. The methylene carbon (C3) will be around $\delta$ 35-45 ppm.[5]
Mass Spectrometry (EI)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br in a ~1:1 ratio), with peaks at m/z 229 and 231.[6][7] Common fragmentation pathways would involve the loss of CO, Br, and cleavage of the heterocyclic ring.[8]
FT-IR	A strong absorption band for the C=O (amide) stretch will be present around 1700-1740 cm <sup>-1</sup> . An N-H stretching vibration will be observed as a broad peak in the region of 3200-3400 cm <sup>-1</sup> . C-H stretching and aromatic C=C bending vibrations will also be present.[9][10]

## Reactivity and Applications in Drug Discovery

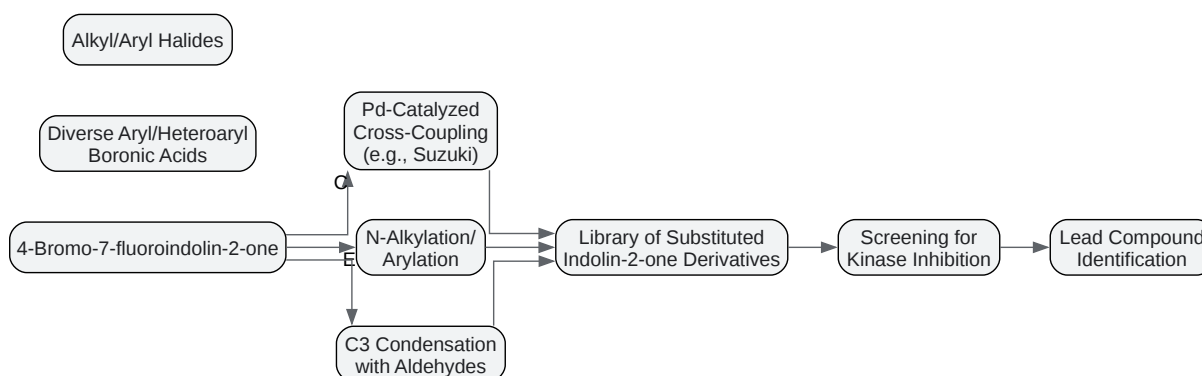
The indolin-2-one core is a privileged scaffold in medicinal chemistry, most notably in the development of protein kinase inhibitors.[11][12] The strategic positioning of the bromine atom at the 4-position and the fluorine atom at the 7-position of **4-Bromo-7-fluoroindolin-2-one** makes it a highly valuable building block for creating diverse chemical libraries.

## Key Reactivity Insights

- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.
- **N-Functionalization:** The nitrogen atom of the lactam can be functionalized with various alkyl or aryl groups to further modulate the compound's properties and target interactions.
- **Condensation at C3:** The methylene group at the C3 position can be deprotonated and reacted with various electrophiles, such as aldehydes, to introduce further diversity.

## Potential Applications in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a key component of several approved and investigational kinase inhibitors. These drugs typically function by competing with ATP for binding to the kinase's active site. The substituents on the indolin-2-one ring play a crucial role in determining the inhibitor's potency and selectivity. **4-Bromo-7-fluoroindolin-2-one** serves as an excellent starting material for the synthesis of such inhibitors.



[Click to download full resolution via product page](#)

Caption: Application of **4-Bromo-7-fluoroindolin-2-one** in kinase inhibitor discovery.

## Safety, Handling, and Disposal

As with all halogenated aromatic compounds, **4-Bromo-7-fluoroindolin-2-one** should be handled with appropriate safety precautions to minimize exposure and risk.<sup>[2]</sup>

### Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are required.
- Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.

### Handling Procedures

- Avoid inhalation of dust and vapors.
- Prevent contact with skin and eyes.
- Keep away from sources of ignition.
- Use in a well-ventilated area, preferably a chemical fume hood.

### Storage

- Store in a tightly sealed container in a cool, dry, and dark place.<sup>[1]</sup>
- Store away from incompatible materials such as strong oxidizing agents.

### Disposal

- Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.<sup>[13]</sup>

- Do not dispose of down the drain.

## Conclusion

**4-Bromo-7-fluoroindolin-2-one** is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. Its strategic halogenation provides multiple avenues for chemical modification, enabling the exploration of a broad chemical space. While detailed experimental data for this specific compound is limited in the public literature, its properties and reactivity can be reliably predicted based on the well-established chemistry of the indolin-2-one scaffold and related halogenated aromatics. Adherence to strict safety protocols is essential when handling this compound to ensure the well-being of laboratory personnel.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interpretation of substituent-induced <sup>13</sup>C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]



- 11. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895169#4-bromo-7-fluoroindolin-2-one-cas-number]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)